Chromomycin Ap

Metal-mediated anticancer agents DNA-binding drug design Topoisomerase I inhibition

Chromomycin A3 (CMA3), also designated aburamycin B or NSC-58514, is a glycosylated aromatic polyketide of the aureolic acid antibiotic family, produced by Streptomyces griseus subsp. griseus.

Molecular Formula C58H84O26
Molecular Weight 1197.3 g/mol
CAS No. 64967-61-9
Cat. No. B14491706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromomycin Ap
CAS64967-61-9
Molecular FormulaC58H84O26
Molecular Weight1197.3 g/mol
Structural Identifiers
SMILESCCC(=O)OC1C(OC(CC1(C)O)OC2CC(OC(C2O)C)OC3CC(OC(C3O)C)OC4C(CC5=C(C4=O)C(=C6C(=C5)C=C(C(=C6O)C)OC7CC(C(C(O7)C)OC(=O)C)OC8CC(C(C(O8)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)C
InChIInChI=1S/C58H84O26/c1-13-38(62)83-57-28(8)77-43(21-58(57,10)70)81-36-18-40(73-24(4)49(36)66)80-35-19-42(74-25(5)48(35)65)84-56-32(55(72-12)52(69)47(64)23(3)59)15-30-14-31-16-34(22(2)46(63)44(31)50(67)45(30)51(56)68)79-41-20-37(54(27(7)76-41)78-29(9)60)82-39-17-33(61)53(71-11)26(6)75-39/h14,16,23-28,32-33,35-37,39-43,47-49,53-57,59,61,63-67,70H,13,15,17-21H2,1-12H3
InChIKeyBDOITUPYCCZVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromomycin A3 (CAS 64967-61-9 / 7059-24-7): Comparative Baseline of an Aureolic Acid DNA-Binding Antibiotic


Chromomycin A3 (CMA3), also designated aburamycin B or NSC-58514, is a glycosylated aromatic polyketide of the aureolic acid antibiotic family, produced by Streptomyces griseus subsp. griseus [1]. It shares an identical tricyclic aglycone core (chromomycinone) with mithramycin A but differs fundamentally in its pentose sugar substitution pattern, possessing five deoxysugar residues including four D-oliosyl and one chromose B moiety [2][3]. Like all aureolic acid members, CMA3 requires divalent metal cations (preferentially Mg²⁺) to form a symmetric 2:1 drug–metal dimer that binds the minor groove of GC-rich DNA, thereby inhibiting DNA-directed RNA synthesis [4]. Its key distinguishing features—higher DNA-binding affinity than mithramycin, unique binding stoichiometry, Fe(II)-dependent enhanced cytotoxicity, species-selective toxicity profile, and a specialized application as a fluorescent sperm chromatin stain—are established below through comparator-driven quantitative evidence .

Why Chromomycin A3 Cannot Be Interchanged with Mithramycin or Olivomycin: Structural Rationale for Quantitative Differentiation


Although chromomycin A3, mithramycin A, and olivomycin A share a common aglycone scaffold and a conserved GC-selective DNA minor-groove binding mode, their oligosaccharide side chains diverge substantially. CMA3 and olivomycin A possess nearly identical sugar arrays but differ by a single methyl group on the aglycone, while CMA3 and mithramycin share the identical aglycone yet carry completely different sugar residues [1]. These structural differences propagate into quantifiable divergence in DNA binding stoichiometry, sequence selectivity, metal-ion complex stability, and ultimately in vitro cytotoxicity profiles that can exceed 1000-fold between species [2][3]. Consequently, treating CMA3 as a functional equivalent of mithramycin—or the inverse—in any experimental or procurement context introduces uncontrolled variables that can confound dose–response, target-engagement, and toxicity interpretations [4].

Chromomycin A3 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Fe(II)-Dimeric Complex Stability and Cytotoxicity: Chromomycin A3 vs. Mithramycin A

Chromomycin A3 forms a significantly more stable 2:1 drug/Fe(II) dimeric complex than mithramycin, conferring higher DNA-binding affinity and greater cytotoxicity. Surface plasmon resonance and DNA-cleavage assays demonstrated that the [(Chro)₂–Fe(II)] complex binds hairpin DNA duplexes with sequence preference GGCC > CGCG > CCGG ~ GCGC > AGCT > ACGT > TGCA > TCGA, and the complex exhibited higher cytotoxicity than the [(Mith)₂–Fe(II)] complex across several cancer cell lines, attributed to its more stable dimeric architecture [1]. In a separate quantitative study, the Fe(II)₂(Chro)₂ complex reduced IC₅₀ values relative to free Chro by 2.0- to 2.2-fold across HeLa, HSC-3, and A549 cell lines: HeLa IC₅₀ = 208.7 ± 3.8 nM (complex) vs. 468.6 ± 11 nM (free Chro); HSC-3 IC₅₀ = 333.9 ± 6.1 nM vs. 709.2 ± 30.6 nM; A549 IC₅₀ = 676.6 ± 6.1 nM vs. 1324.8 ± 35.8 nM [2].

Metal-mediated anticancer agents DNA-binding drug design Topoisomerase I inhibition

DNA Binding Stoichiometry and Thermodynamic Signature: Chromomycin A3 vs. Mithramycin A on d(TAGCTAGCTA)₂

Chromomycin A3 and mithramycin exhibit fundamentally different DNA binding stoichiometries to the model decanucleotide duplex d(TAGCTAGCTA)₂, which contains two partially overlapping GpC binding sites. Spectroscopic and thermodynamic analyses revealed that the (MTR)₂Mg²⁺ complex binds to both available sites (2:1 ligand:duplex stoichiometry), whereas the (CHR)₂Mg²⁺ complex binds to only a single site (1:1 ligand:duplex stoichiometry) [1][2]. This stoichiometric difference produces distinct DNA melting profiles: the mithramycin-saturated oligomer melts symmetrically with high stabilization, while the CMA3-bound oligomer exhibits an asymmetric, biphasic melting curve indicative of localized rather than global helix stabilization [1]. The differential binding mode is attributed to the distinct saccharide residues, which constrain ligand flexibility and orientation differently in the two antibiotics [2].

DNA minor-groove ligand design Sequence-specific DNA recognition Biophysical binding thermodynamics

Species-Selective Cytotoxicity: Chromomycin A3 vs. Mithramycin vs. Olivomycin Across Mammalian Cell Panels

In a landmark comparative study, chromomycin A3, mithramycin, and olivomycin displayed unexpectedly large differences—up to >1000-fold—in cytotoxicity across cultured cells from human, Chinese hamster, Syrian hamster, and mouse species [1][2]. Critically, the relative sensitivity ranking among the three drugs was not conserved across species: mouse LMTK⁻ cells were more resistant to mithramycin than CHO cells, but the sensitivity pattern was reversed for both chromomycin A3 and olivomycin [1]. In cell-free extracts, RNA synthesis—the conserved cellular target—showed identical sensitivity to both mithramycin and CMA3 across all three species, indicating that the species-specific toxicity differences arise at the level of differential cellular entry, likely mediated by sugar residue–specific interactions with cell-surface receptors [1]. A follow-up study confirmed >100-fold species-related differences and demonstrated a strong correlation between toxic and mutagenic concentrations that was species-dependent [2].

Species-specific toxicology Cellular uptake and drug transport Preclinical safety screening

TRAIL Resistance-Overcoming Activity: A Functional Property of Chromomycin A3 Absent from Mithramycin

Chromomycin A3, but not mithramycin, has been demonstrated to overcome tumor necrosis factor–related apoptosis-inducing ligand (TRAIL) resistance in human gastric adenocarcinoma AGS cells—a functional activity not previously reported for any aureolic acid antibiotic [1]. In AGS cells, treatment with CMA3 at 10 nM in the presence of TRAIL (100 ng/mL) reduced cell viability by 52% compared to CMA3 treatment alone, confirming potent TRAIL-resistance-overcoming activity [1]. CMA3 also inhibited TCF/β-catenin transcription with an IC₅₀ of 15.9 nM in the same cell line, indicating dual TRAIL-sensitization and Wnt-pathway inhibitory properties [1]. By contrast, mithramycin has not been reported to exhibit TRAIL-resistance-overcoming activity in the peer-reviewed literature. These findings establish CMA3 as a unique chemical probe for dissecting TRAIL-resistance and Wnt-signaling mechanisms [1].

TRAIL-resistant cancer therapy Wnt/β-catenin signaling inhibition Apoptosis sensitization

Intra-Class Potency-Activity Trade-off: Chromomycin A3 vs. Chromomycin A2 Cytotoxicity and Functional Specialization

A direct head-to-head comparison of chromomycins A2 and A3, isolated from the same marine Streptomyces strain (CKK1019), revealed that chromomycin A2 is approximately 13-fold more cytotoxic than chromomycin A3 against AGS gastric adenocarcinoma cells (IC₅₀: 1.7 nM vs. 22.1 nM) [1]. Similarly, chromomycin A2 was ~8.8-fold more potent in inhibiting TCF/β-catenin transcription (IC₅₀: 1.8 nM vs. 15.9 nM) [1]. The structural basis for this potency difference lies in the sugar residues: chromomycin A2 contains a 4-O-isobutyryl-deacetylchromose B moiety absent in CMA3 [2]. Despite its lower absolute potency, CMA3 uniquely demonstrated the ability to overcome TRAIL resistance—a functional property that was confirmed for CMA3 but not independently established for CMA2 under identical assay conditions [1]. This establishes a potency–activity trade-off: chromomycin A2 is the more potent agent for direct cytotoxicity and Wnt inhibition, while CMA3 provides the functionally distinct TRAIL-sensitization phenotype.

Aureolic acid SAR Cytotoxicity-guided fractionation Wnt/β-catenin transcription

Chromomycin A3 as a Fluorescent Sperm Chromatin Probe: A Niche Differentiating Application from Mithramycin

Chromomycin A3 (CMA3) has a well-established, specialized application as a fluorescent DNA stain for evaluating sperm nuclear chromatin integrity, particularly for detecting protamine deficiency in human spermatozoa—an application for which mithramycin is not routinely employed [1][2]. CMA3 competes with protamines for DNA binding; an excess of histones (protamination defects) or insufficient disulfide cross-linking causes increased CMA3 fluorescence that can be quantitatively assessed by flow cytometry [1]. The fluorescence properties of CMA3 (Ex λmax = 458 nm, Em λmax = 590 nm) are compatible with standard argon-ion laser flow cytometers. This staining methodology exploits CMA3's GC-rich-sequence preference and divalent-cation-dependent binding mode, which are structurally encoded by its unique oligosaccharide array and are not identically replicated by mithramycin or olivomycin [2].

Sperm chromatin integrity Protamine deficiency detection Flow cytometric DNA staining

Chromomycin A3: Evidence-Backed Application Scenarios for Research Procurement and Experimental Design


Metal-Complex-Mediated DNA-Targeted Anticancer Agent Development

Laboratories developing Fe(II)-, Co(II)-, or Ni(II)-mediated DNA-binding therapeutics should select CMA3 over mithramycin as the parent scaffold. The [(Chro)₂–Fe(II)] complex exhibits 2.0–2.2-fold lower IC₅₀ values than free CMA3 across HeLa, HSC-3, and A549 cells and is more cytotoxic than the corresponding [(Mith)₂–Fe(II)] complex, attributable to its more stable dimeric architecture and higher DNA-binding affinity [1]. This evidence positions CMA3 as the superior starting point for medicinal chemistry campaigns that exploit metal-ion chelation to enhance target engagement and potency [2].

Chemical Probe for TRAIL-Resistant Cancer and Wnt/β-Catenin Pathway Studies

Investigators studying TRAIL-resistant malignancies or aberrant Wnt/β-catenin signaling should procure CMA3 specifically. At 10 nM, CMA3 reduces TRAIL-resistant AGS cell viability by 52% when co-administered with TRAIL (100 ng/mL), a functional activity not reported for mithramycin [1]. Simultaneously, CMA3 inhibits TCF/β-catenin transcription with an IC₅₀ of 15.9 nM, making it a dual-function chemical probe for apoptosis sensitization and Wnt-pathway interrogation [1].

Sperm Chromatin Integrity Assessment in Clinical Andrology and Reproductive Toxicology

Clinical andrology laboratories and reproductive toxicology research groups requiring a validated fluorescent probe for protamine-deficiency detection should preferentially source CMA3. Its GC-rich DNA minor-groove binding, driven by its unique oligosaccharide array, enables quantitative flow-cytometric measurement of sperm chromatin protamination status (Ex 458 nm / Em 590 nm), a standardized application for which mithramycin lacks an equivalent evidence base [1][2].

Species-Selective Cytotoxicity Screening in Preclinical Cross-Species Toxicology

For preclinical programs that require cross-species toxicity extrapolation, CMA3 must be independently evaluated rather than substituted with mithramycin. The species-toxicity rank order for CMA3 differs from that of mithramycin: mouse LMTK⁻ cells are relatively resistant to mithramycin but differently sensitive to CMA3, with inter-drug differences reaching >1000-fold across species—a divergence attributed to sugar-mediated differential cellular entry, not target-level variation [1][2].

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